Sterigmatin

説明

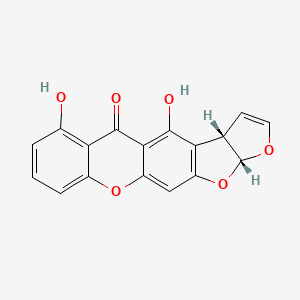

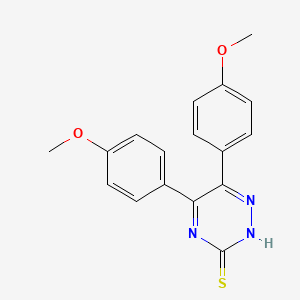

Sterigmatin is a member of xanthones.

4,6-Dihydroxy-3a,12a-dihydro-5H-furo[3',2':4,5]furo[3,2-b]xanthen-5-one is a natural product found in Aspergillus versicolor with data available.

科学的研究の応用

Crystal and Molecular Structure Analysis

Sterigmatin, a metabolite of Aspergillus versicolor, has been extensively studied for its crystal and molecular structure. Single-crystal X-ray analysis reveals its triclinic crystal structure, contributing to the understanding of its chemical properties and potential applications in various fields, including pharmacology and biochemistry (Fukuyama et al., 1975).

Impact on Mitochondrial Function

Research has also focused on the impact of this compound on mitochondrial respiration. Studies comparing this compound with its structural isomers demonstrate its ability to uncouple oxidative phosphorylation in rat liver mitochondria, indicating its potential effects on cellular energy metabolism. This research provides insights into the molecular mechanisms of this compound's bioactivity, which can be crucial for understanding its therapeutic and toxicological properties (Kawai et al., 1985; Kawai et al., 1986).

Mycotoxin Research

This compound is closely related to sterigmatocystin, a known mycotoxin. Studies have examined the carcinogenic properties of sterigmatocystin and its derivatives, contributing to the broader understanding of mycotoxin impacts on health. This research is vital for food safety and public health, providing essential information for the development of safety standards and regulatory policies (Fujii et al., 1976; Purchase & van der Watt, 1973; Díaz Nieto et al., 2018).

Metabolite Analysis

The discovery and isolation of this compound as a new metabolite from Aspergillus versicolor mark significant progress in the field of microbiology and natural product chemistry. These findings contribute to the understanding of fungal metabolism and the potential exploitation of fungal metabolites for various applications, including drug discovery and biotechnology (Hamasaki et al., 1973).

Broader Implications in Drug Discovery

While not directly involving this compound, research in the broader field of drug discovery and development provides context for understanding the potential applications of this compound and similar compounds. Insights into the molecular mechanisms of drug action, resistance, and toxicity are crucial for developing new therapeutic agents and improving existing treatments (Stevens et al., 2011; Drews, 2000; Medici et al., 2015; Rubenstein et al., 2000; Silvente-Poirot & Poirot, 2012; Rabik & Dolan, 2007; Galluzzi et al., 2012; Grimaldi et al., 2017; Kim & Zhang, 2018; Fowler et al., 1999; Dasari & Tchounwou, 2014; Urtti, 2006; Hunter, 2007).

作用機序

Target of Action

Sterigmatin is a metabolite of Aspergillus versicolor It’s known that this compound interacts with the atp synthesis system in mitochondria .

Mode of Action

this compound interacts with its targets, particularly the ATP synthesis system in mitochondria . The interaction of this compound with its targets leads to changes in the oxidative phosphorylation in mitochondria, causing marked decreases in RC index and P/O ratio .

Biochemical Pathways

this compound affects the oxidative phosphorylation pathway in mitochondria . This interaction leads to a decrease in the RC index and P/O ratio, indicating a disruption in the normal functioning of the mitochondria .

Result of Action

The interaction of this compound with the ATP synthesis system in mitochondria leads to a disruption in the normal functioning of the mitochondria . This disruption is characterized by a decrease in the RC index and P/O ratio, which are indicators of mitochondrial function .

生化学分析

Biochemical Properties

Sterigmatin plays a significant role in biochemical reactions, particularly in the oxidative phosphorylation process within mitochondria. It has been found to uncouple oxidative phosphorylation, leading to a decrease in the respiratory control index and the P/O ratio . This compound interacts with various enzymes and proteins involved in mitochondrial function, including those in the ATP synthesis system. The compound’s linear structure, combining a dihydrobisfuran ring and a xanthone nucleus, contributes to its higher toxicity compared to its angular counterpart, demethylsterigmatocystin .

Cellular Effects

This compound exerts toxic effects on various cell types, particularly hepatocytes. It has been shown to impair mitochondrial functions, leading to decreased ATP production and increased cytotoxicity . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is significant, as it disrupts normal cellular processes and induces oxidative stress. This compound’s cytotoxicity is more pronounced in hepatocytes compared to demethylsterigmatocystin, highlighting its potent cellular effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to mitochondrial enzymes and proteins, disrupting the normal function of the oxidative phosphorylation pathway . This binding leads to the uncoupling of oxidative phosphorylation, resulting in decreased ATP production and increased production of reactive oxygen species. This compound’s linear structure allows for more effective binding interactions compared to the angular structure of demethylsterigmatocystin . Additionally, this compound has been shown to induce changes in gene expression related to oxidative stress and mitochondrial dysfunction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation products can also exert toxic effects . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated persistent mitochondrial dysfunction and cytotoxicity, indicating the compound’s lasting impact on cellular health .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound induces mild mitochondrial dysfunction and oxidative stress, while higher doses result in severe cytotoxicity and hepatotoxicity . Threshold effects have been observed, where a certain dosage level leads to a significant increase in toxic effects. High doses of this compound can cause adverse effects, including liver damage and increased mortality in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to mitochondrial function. It interacts with enzymes and cofactors involved in oxidative phosphorylation, leading to disruptions in metabolic flux and alterations in metabolite levels . The compound’s impact on mitochondrial metabolism is significant, as it impairs ATP production and increases the production of reactive oxygen species, contributing to its overall toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. This compound’s distribution within cells is critical for its toxic effects, as it primarily targets mitochondria and disrupts their function .

Subcellular Localization

This compound’s subcellular localization is primarily within mitochondria, where it exerts its toxic effects . The compound’s targeting signals and post-translational modifications direct it to specific compartments within the mitochondria, allowing it to interact with key enzymes and proteins involved in oxidative phosphorylation. This localization is essential for this compound’s ability to disrupt mitochondrial function and induce cytotoxicity .

特性

IUPAC Name |

2,18-dihydroxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O6/c18-8-2-1-3-9-13(8)16(20)14-11(22-9)6-10-12(15(14)19)7-4-5-21-17(7)23-10/h1-7,17-19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWYJYLXZMAUSNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC3=CC4=C(C5C=COC5O4)C(=C3C2=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10970588 | |

| Record name | 4,6-Dihydroxy-3a,12a-dihydro-5H-furo[3',2':4,5]furo[3,2-b]xanthen-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55256-49-0 | |

| Record name | 4,6-Dihydroxy-3a,12a-dihydro-5H-furo[3',2':4,5]furo[3,2-b]xanthen-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism by which Sterigmatin exerts its toxic effects on cells?

A1: this compound exhibits its toxicity primarily by disrupting mitochondrial function. It acts as an uncoupler of oxidative phosphorylation in rat liver mitochondria, leading to a decrease in the respiratory control index (RC index) and the P/O ratio []. This uncoupling effect essentially means that this compound disrupts the mitochondria's ability to efficiently produce ATP, the cell's primary energy currency, ultimately compromising cellular function.

Q2: How does the structure of this compound compare to its related compound, Demethylsterigmatocystin, and how do these structural differences affect their biological activity?

A2: this compound and Demethylsterigmatocystin are structurally similar, both belonging to the sterigmatocystin family of mycotoxins. The key difference lies in the fusion of the xanthone and bisdihydrofuran moieties. In this compound, these moieties are fused linearly, while in Demethylsterigmatocystin, the fusion is angular []. This structural variation significantly impacts their uncoupling activity on mitochondria, with the linearly structured this compound exhibiting higher toxicity compared to the angular Demethylsterigmatocystin [].

Q3: What is the role of this compound in the biosynthesis of Aflatoxins?

A3: this compound plays a crucial role as a precursor in the intricate biosynthetic pathway of aflatoxins, specifically aflatoxin B1 (AFB1) and aflatoxin G1 (AFG1) []. It is derived from Versicolorin A, a common precursor to several mycotoxins including sterigmatocystin and aflatoxin B1 []. Research suggests that the absolute configuration of the bisdihydrofuran moiety in this compound is identical to that in sterigmatocystin and aflatoxin B1, highlighting the shared biosynthetic lineage [].

Q4: Are there any known enzymatic transformations involving this compound within the aflatoxin biosynthetic pathway?

A4: Yes, studies using Aspergillus parasiticus NIAH-26, a mutant strain incapable of producing aflatoxins or their precursors, revealed that feeding it with Demethylsterigmatocystin resulted in the production of aflatoxins B1 and G1 []. This suggests the involvement of specific O-methyltransferases (enzymes that catalyze the transfer of a methyl group) in converting Demethylsterigmatocystin to Sterigmatocystin and subsequently to O-methylsterigmatocystin, a direct precursor to aflatoxins []. Interestingly, these O-methyltransferases exhibit substrate specificity and are differentially affected by inhibitors, indicating a complex regulatory mechanism within the pathway [].

Q5: What are the implications of this compound and related compounds for food safety?

A5: this compound, like other members of the sterigmatocystin family, is a secondary metabolite produced by certain Aspergillus species commonly found in grains and stored foods []. Its presence raises significant food safety concerns due to its potential toxicity. Analytical techniques like high-speed liquid chromatography have been developed to detect and quantify this compound and related metabolites in food products [], enabling better monitoring and mitigation strategies to ensure consumer safety.

Q6: What spectroscopic data can be used to characterize this compound?

A6: this compound can be characterized using various spectroscopic techniques. It has a molecular formula of C17H10O6 and a molecular weight of 310 g/mol []. Ultraviolet-visible (UV) spectroscopy reveals a characteristic absorption maximum at 243 nm []. Further structural insights can be obtained from infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, providing information about functional groups and the arrangement of atoms within the molecule. Additionally, mass spectrometry (MS) can be employed to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification and characterization.

Q7: What is known about the crystal structure of this compound?

A7: The crystal structure of this compound has been elucidated using single-crystal X-ray analysis []. It crystallizes in the triclinic space group P1, with two crystallographically independent molecules in the unit cell []. The structure reveals two intramolecular hydrogen bonds within each molecule, contributing to its overall stability and conformation []. This detailed structural information provides valuable insights into the molecular interactions and properties of this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-hydroxy-3-oxobicyclo[3.3.1]nonane-2-carboxylate](/img/structure/B1656946.png)

![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(1,2-dihydroacenaphthylen-5-ylsulfanyl)ethanone](/img/structure/B1656949.png)

![ethyl 2-[[C-(4-amino-1,2,5-oxadiazol-3-yl)-N-benzylcarbonimidoyl]amino]oxyacetate](/img/structure/B1656953.png)

![2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]acetamide](/img/structure/B1656956.png)

![(2E)-2-[(4-chloro-2-nitroanilino)methylidene]cyclohexan-1-one](/img/structure/B1656959.png)

![2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl-[3-(3-prop-2-enylimidazol-3-ium-1-yl)quinoxalin-2-yl]azanide](/img/structure/B1656966.png)

![ethyl (2Z)-5-(2,4-dimethoxyphenyl)-2-[(4-iodophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1656967.png)